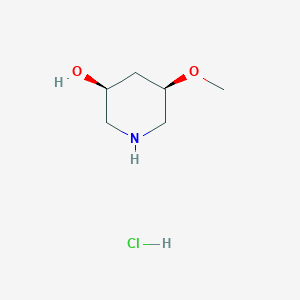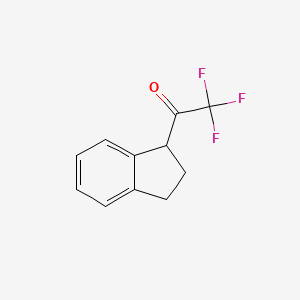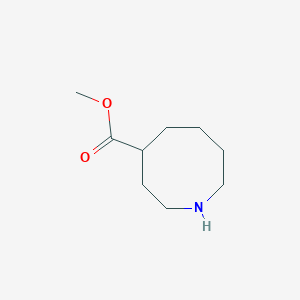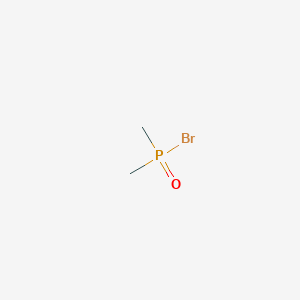![molecular formula C12H13ClN2O3 B13517517 Carbamic acid, [(3-chloro-4,5-dihydro-5-isoxazolyl)methyl]-, phenylmethyl ester CAS No. 115328-86-4](/img/structure/B13517517.png)
Carbamic acid, [(3-chloro-4,5-dihydro-5-isoxazolyl)methyl]-, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate is a synthetic organic compound that features a benzyl group, a carbamate moiety, and a 1,2-oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate typically involves the following steps:
Formation of the 1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro substituent: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can be employed.
Formation of the carbamate group: This step involves the reaction of an amine with a chloroformate or carbamoyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent or the carbamate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of oxazole derivatives with higher oxidation states.
Reduction: Formation of reduced carbamate derivatives.
Substitution: Formation of substituted oxazole or carbamate derivatives.
Scientific Research Applications
Benzyl N-[(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of benzyl N-[(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The 1,2-oxazole ring and the carbamate group are key functional groups that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzyl N-[(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate: can be compared to other carbamate derivatives and oxazole-containing compounds.
Similar Compounds: Benzyl carbamate, 1,2-oxazole derivatives, chloro-substituted carbamates.
Uniqueness
Unique Structural Features: The combination of a benzyl group, a chloro-substituted oxazole ring, and a carbamate moiety makes this compound unique.
Distinct Properties: Its unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
This detailed article provides a comprehensive overview of benzyl N-[(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
115328-86-4 |
|---|---|
Molecular Formula |
C12H13ClN2O3 |
Molecular Weight |
268.69 g/mol |
IUPAC Name |
benzyl N-[(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate |
InChI |
InChI=1S/C12H13ClN2O3/c13-11-6-10(18-15-11)7-14-12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,16) |
InChI Key |
JZDROCJYYXSJMS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1Cl)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Tert-butyl-3-[(11-sulfanylundecyl)oxy]urea](/img/structure/B13517436.png)

![1-[1-(2-Fluoroethyl)cyclobutyl]methanaminehydrochloride](/img/structure/B13517456.png)
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13517458.png)

![3-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B13517475.png)





![rac-[(1R,2S)-2-fluorocyclohexyl]hydrazine hydrochloride](/img/structure/B13517511.png)

![2-Oxa-5,8-diazaspiro[3.5]nonane hydrochloride](/img/structure/B13517536.png)
